5-(5-bromo-2-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a brominated phenyl group, an ethoxy group, and a hexahydropyrido-thieno-pyrimidin-4-ol core structure. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactionsThe formation of the hexahydropyrido-thieno-pyrimidin-4-ol core is achieved through cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. This approach enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 5-Bromo-2-chlorobenzoic acid
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
2-(5-Bromo-2-ethoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
439127-55-6 |
---|---|
Molecular Formula |
C18H20BrN3O2S |
Molecular Weight |
422.3g/mol |
IUPAC Name |
5-(5-bromo-2-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H20BrN3O2S/c1-3-24-13-5-4-10(19)8-12(13)16-20-17(23)15-11-6-7-22(2)9-14(11)25-18(15)21-16/h4-5,8,16,21H,3,6-7,9H2,1-2H3,(H,20,23) |
InChI Key |
SCNUVOYJGRYQML-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |
Origin of Product |
United States |
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